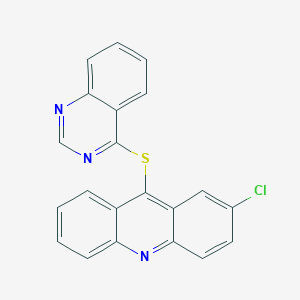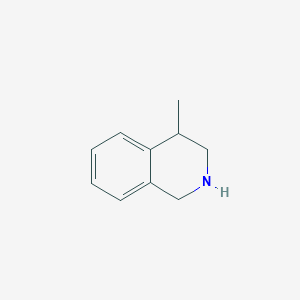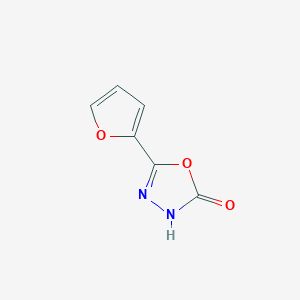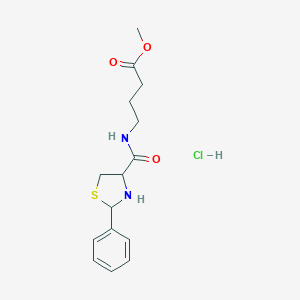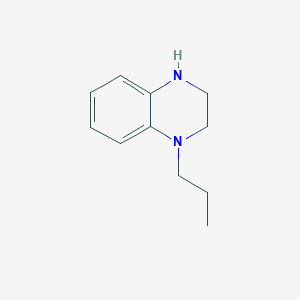
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has gained significant attention in the field of neuroscience research. PTHQ is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological and pathological processes, including memory formation, synaptic plasticity, and neurodegenerative diseases. Therefore, PTHQ has been investigated as a potential tool to study the role of the NMDA receptor in these processes.
Wirkmechanismus
1-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a non-competitive antagonist of the NMDA receptor. This means that 1-Propyl-1,2,3,4-tetrahydroquinoxaline binds to a site on the receptor that is distinct from the glutamate binding site and inhibits the activity of the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of calcium influx into neurons. Therefore, the inhibition of the NMDA receptor by 1-Propyl-1,2,3,4-tetrahydroquinoxaline can lead to a decrease in calcium influx and subsequent downstream effects on neuronal function.
Biochemische Und Physiologische Effekte
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have various biochemical and physiological effects on the brain. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been shown to decrease the release of neurotransmitters, such as glutamate and acetylcholine. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propyl-1,2,3,4-tetrahydroquinoxaline has several advantages and limitations for lab experiments. One advantage is that 1-Propyl-1,2,3,4-tetrahydroquinoxaline is a specific and potent antagonist of the NMDA receptor, which allows for the selective inhibition of this receptor. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have minimal toxicity and side effects in animal models. However, one limitation of 1-Propyl-1,2,3,4-tetrahydroquinoxaline is that it has poor solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has a relatively short half-life in vivo, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for the use of 1-Propyl-1,2,3,4-tetrahydroquinoxaline in scientific research. One direction is to investigate the role of the NMDA receptor in other physiological and pathological processes, such as pain perception and addiction. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 1-Propyl-1,2,3,4-tetrahydroquinoxaline. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline could be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the development of new methods for the delivery of 1-Propyl-1,2,3,4-tetrahydroquinoxaline could improve its bioavailability and duration of action in vivo.
Synthesemethoden
The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline and propionaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which involves the formation of an iminium ion intermediate. The resulting 1-Propyl-1,2,3,4-tetrahydroquinoxaline product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used to study the role of the NMDA receptor in memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been used to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
103639-83-4 |
|---|---|
Produktname |
1-Propyl-1,2,3,4-tetrahydroquinoxaline |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
InChI-Schlüssel |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
Kanonische SMILES |
CCCN1CCNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



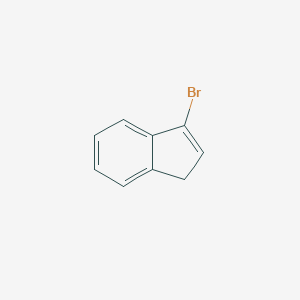
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
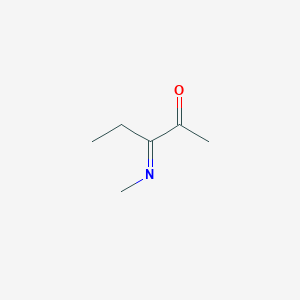
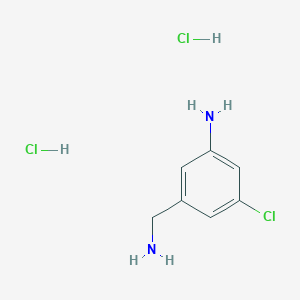
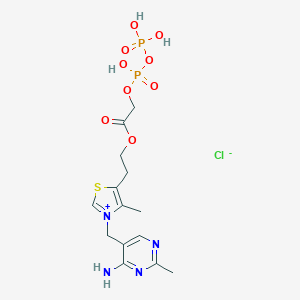
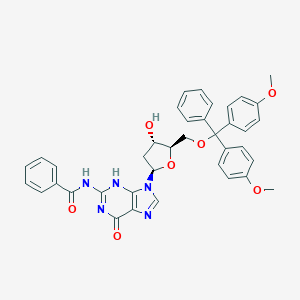
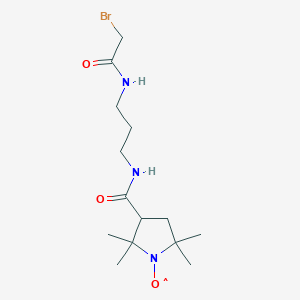
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
